

# The Rational Evolution of a Landmark Anti-ulcer Drug: From Burimamide to Metiamide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Metiamide**

Cat. No.: **B374674**

[Get Quote](#)

An In-depth Technical Guide on the Core Historical and Chemical Development of Second-Generation Histamine H<sub>2</sub> Receptor Antagonists

The journey from the first histamine H<sub>2</sub> receptor antagonist, Burimamide, to its more potent successor, **Metiamide**, marks a pivotal chapter in the annals of rational drug design. This guide delves into the nuanced chemical modifications, the rigorous experimental evaluations, and the critical insights that propelled this evolution. The development, spearheaded by Sir James Black and his team at Smith Kline & French in the late 1960s and early 1970s, not only validated the H<sub>2</sub> receptor theory but also laid the groundwork for Cimetidine (Tagamet), a revolutionary treatment for peptic ulcer disease.

## The Genesis: Burimamide, a Breakthrough with Limitations

Following the confirmation of a second histamine receptor (H<sub>2</sub>) responsible for stimulating gastric acid secretion, the research objective was clear: to design a competitive antagonist for this receptor.<sup>[1][2]</sup> The initial breakthrough came with the synthesis of Burimamide.<sup>[3][4]</sup> Structurally, Burimamide resembles histamine but possesses a longer, uncharged side chain terminating in a thiourea group. This design was intended to allow binding to the H<sub>2</sub> receptor without eliciting the agonist effect of histamine.

While Burimamide successfully demonstrated selective H<sub>2</sub> receptor antagonism, its clinical utility was hampered by insufficient potency and, most critically, poor oral bioavailability.<sup>[1]</sup> At

physiological pH (7.4), the electron-donating nature of Burimamide's side chain rendered the imidazole ring more basic than desired. This led to a significant portion of the molecule being ionized, which was suboptimal for receptor binding and absorption.

## The Strategic Refinement: The Emergence of Metiamide

The limitations of Burimamide prompted a rational, multi-step chemical modification strategy aimed at enhancing potency and oral activity. This led to the development of **Metiamide**. The core structural changes from Burimamide to **Metiamide** were twofold and elegantly addressed the predecessor's shortcomings.

### Key Chemical Modifications

- Introduction of a Thioether Linkage: An isosteric replacement of a methylene group (-CH<sub>2</sub>-) in the side chain with a sulfur atom (a thioether, -S-) was performed. This modification had a profound electronic effect. The electron-withdrawing nature of the sulfur atom reduced the basicity (pKa) of the imidazole ring, decreasing the proportion of the protonated, less active form at physiological pH. This increased the concentration of the more active tautomeric form of the imidazole ring required for optimal receptor interaction.
- Addition of a Methyl Group: A methyl group (-CH<sub>3</sub>) was introduced at the 4-position of the imidazole ring. This addition further favored the desired tautomer of the imidazole ring that binds more effectively to the H<sub>2</sub> receptor. It also helped to correctly orient the ring within the receptor's binding site.

These targeted modifications resulted in **Metiamide**, a compound with significantly enhanced antagonist activity.

### Quantitative Comparison of Potency

The rational design strategy proved highly successful, with **Metiamide** demonstrating a marked increase in potency over Burimamide in both in vitro and in vivo assays. **Metiamide** was found to be approximately 10 to 17 times more potent than Burimamide in inhibiting histamine-stimulated gastric acid secretion.

| Parameter                               | Compound   | Value                                                        | Assay System                                                 |
|-----------------------------------------|------------|--------------------------------------------------------------|--------------------------------------------------------------|
| Dissociation Constant (K <sub>b</sub> ) | Burimamide | 7.8 μM                                                       | Guinea-pig heart muscle (atria)                              |
| Metiamide                               | 0.92 μM    | Guinea-pig heart muscle (atria)                              |                                                              |
| Metiamide                               | 0.75 μM    | Rat uterine muscle                                           |                                                              |
| In Vivo Potency (Bolus IV)              | Burimamide | 40 μmol/kg                                                   | Inhibition of histamine-stimulated gastric secretion in dogs |
| Metiamide                               | 4 μmol/kg  | Inhibition of histamine-stimulated gastric secretion in dogs |                                                              |
| In Vivo Potency (IV Infusion)           | Metiamide  | 15-17x > Burimamide                                          | Inhibition of histamine-stimulated gastric secretion in dogs |
| Oral Potency (ED <sub>50</sub> )        | Metiamide  | 16 μmol/kg                                                   | Inhibition of histamine-stimulated gastric secretion in dogs |

## Experimental Protocols

The evaluation of Burimamide and **Metiamide** relied on a series of well-defined pharmacological assays to characterize their activity and selectivity as H<sub>2</sub> receptor antagonists.

### In Vitro Assay: Isolated Guinea-Pig Atria

This assay measures the ability of an antagonist to inhibit the positive chronotropic (rate-increasing) effect of histamine on the heart, a response mediated by H<sub>2</sub> receptors.

- Tissue Preparation: Guinea pigs are euthanized, and the hearts are quickly removed. The right atrium is dissected and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O<sub>2</sub> / 5% CO<sub>2</sub>.

- Recording: The spontaneous beating rate of the atrium is recorded using an isometric force transducer connected to a chart recorder.
- Procedure:
  - A cumulative concentration-response curve to histamine is established to determine the baseline agonist effect.
  - The tissue is washed, and the antagonist (Burimamide or **Metiamide**) is added to the organ bath at a specific concentration and allowed to equilibrate for a set period (e.g., 30-60 minutes).
  - A second cumulative concentration-response curve to histamine is then generated in the presence of the antagonist.
- Data Analysis: The parallel rightward shift of the histamine concentration-response curve caused by the antagonist is used to calculate the dissociation constant ( $K_b$ ), a measure of the antagonist's potency. This is typically done using the Schild equation.

## In Vivo Assay: Histamine-Stimulated Gastric Acid Secretion in Dogs

This model assesses the antagonist's ability to inhibit gastric acid secretion in a living organism, providing crucial information on in vivo efficacy and pharmacokinetics.

- Animal Model: Dogs surgically prepared with a Heidenhain pouch (a vagally denervated portion of the stomach) or a Pavlov-type pouch (vagally innervated) are used. This allows for the collection of pure gastric juice, free from food contamination.
- Procedure:
  - Animals are fasted prior to the experiment.
  - A continuous intravenous infusion of histamine is administered to induce a steady state of submaximal gastric acid secretion.

- Gastric juice samples are collected at regular intervals (e.g., every 15 minutes), and the volume and acid concentration are measured by titration with NaOH.
- Once a stable baseline of acid secretion is achieved, the antagonist (Burimamide or **Metiamide**) is administered, either as a single intravenous bolus or as a continuous infusion.
- Gastric juice collection and analysis continue to measure the degree and duration of inhibition.
- Data Analysis: The percentage inhibition of acid output is calculated relative to the pre-treatment baseline. Dose-response curves are constructed to determine the ED<sub>50</sub> (the dose required to produce 50% of the maximal inhibitory effect).

## Visualizing the Developmental Pathway and Mechanism

### Chemical Evolution from Burimamide to Metiamide

The following diagram illustrates the key structural modifications that transformed Burimamide into the more potent **Metiamide**.

[Click to download full resolution via product page](#)

Caption: Rational chemical modifications from Burimamide to **Metiamide**.

## Experimental Workflow for Antagonist Evaluation

This workflow outlines the logical progression of experiments used to characterize and compare H<sub>2</sub> receptor antagonists like Burimamide and **Metiamide**.



[Click to download full resolution via product page](#)

Caption: Standard workflow for  $\text{H}_2$  receptor antagonist evaluation.

## Histamine $\text{H}_2$ Receptor Signaling Pathway in Gastric Parietal Cells

This diagram illustrates the mechanism of action for **Metiamide** in blocking histamine-stimulated gastric acid secretion.



[Click to download full resolution via product page](#)

Caption: **Metiamide** blocks the H<sub>2</sub> receptor signaling cascade for acid secretion.

## The End of an Era, The Dawn of a New One

Clinical trials that commenced in 1973 confirmed **Metiamide**'s efficacy in promoting the healing of peptic ulcers. However, these trials also revealed an unacceptable incidence of a serious side effect: agranulocytosis, a dangerous drop in white blood cell count. This toxicity was ultimately attributed to the thiourea group within the **Metiamide** structure.

While the adverse effects halted the clinical development of **Metiamide**, the knowledge gained was invaluable. The experience proved that H<sub>2</sub> receptor antagonism was a viable therapeutic strategy and pinpointed the specific structural moiety responsible for the toxicity. This paved the way for the final, decisive modification: replacing the thiourea group of **Metiamide** with a cyanoguanidine group, leading to the creation of Cimetidine. Cimetidine retained the high potency of **Metiamide** but was devoid of the associated bone marrow toxicity, heralding a new age in the treatment of acid-related disorders.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Tagamet Discovery of Histamine H2-receptor Antagonists - Landmark - American Chemical Society [acs.org]
- 3. Definition and antagonism of histamine H 2 -receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nobelprize.org [nobelprize.org]
- To cite this document: BenchChem. [The Rational Evolution of a Landmark Anti-ulcer Drug: From Burimamide to Metiamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b374674#historical-development-of-metiamide-from-burimamide>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)